molecular formula C11H13N5OS B2770841 3-((1H-1,2,4-triazol-1-yl)methyl)-N-(thiophen-2-yl)azetidine-1-carboxamide CAS No. 2310123-92-1

3-((1H-1,2,4-triazol-1-yl)methyl)-N-(thiophen-2-yl)azetidine-1-carboxamide

Cat. No. B2770841
M. Wt: 263.32
InChI Key: WJRUYXDSZOFNTA-UHFFFAOYSA-N
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Description

3-((1H-1,2,4-triazol-1-yl)methyl)-N-(thiophen-2-yl)azetidine-1-carboxamide is a chemical compound with the molecular formula C11H13N5OS and a molecular weight of 263.321.



Synthesis Analysis

Unfortunately, I could not find specific information on the synthesis of this compound.



Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C11H13N5OS. However, I could not find detailed structural information such as bond lengths and angles.



Chemical Reactions Analysis

I could not find specific information on the chemical reactions involving this compound.



Physical And Chemical Properties Analysis

I could not find specific information on the physical and chemical properties of this compound.


Scientific Research Applications

Synthesis and Chemical Utility

The synthesis of heteroaromatic compounds is a key area of interest, where compounds similar to "3-((1H-1,2,4-triazol-1-yl)methyl)-N-(thiophen-2-yl)azetidine-1-carboxamide" are used as intermediates in the preparation of complex molecules. For instance, the synthetic utility of heteroaromatic azido compounds has been demonstrated in the preparation of 1H-1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines, showing the versatility of these compounds in creating fused heterocyclic structures (Westerlund, 1980). Similarly, derivatives of 1,2,3-triazoles have been synthesized for various medicinal purposes, indicating the broad applicability of triazole compounds in medicinal chemistry (Albert & Taguchi, 1972).

Pharmacological Interests

The interest in azetidinone and triazole derivatives extends to their pharmacological applications. Novel transformations of amino and carbonyl/nitrile groups in thiophene derivatives have been explored for thienopyrimidine synthesis, highlighting the potential for creating compounds with significant biological activity (Pokhodylo et al., 2010). Additionally, the synthesis of azetidinone derivatives of 2-amino-5-nitrothiazole has shown medicinal importance, with some compounds displaying antibacterial, antifungal, and anti-inflammatory activities (Samadhiya et al., 2013). This underscores the value of such compounds in developing new therapeutic agents.

Antimicrobial and Antitumor Activities

Research has also focused on the antimicrobial and antitumor properties of triazole and azetidinone compounds. A study on 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides as promising antimicrobial agents revealed moderate to good activities against primary pathogens, indicating the therapeutic potential of these compounds (Pokhodylo et al., 2021). Another investigation into the synthesis of new substituted 1,2,4-triazoles and 1,3,4-thiadiazoles found effects on DNA methylation levels, suggesting applications in epigenetic therapies (Hovsepyan et al., 2019).

Safety And Hazards

I could not find specific information on the safety and hazards associated with this compound.


Future Directions

I could not find specific information on future research directions or applications for this compound.


properties

IUPAC Name

N-thiophen-2-yl-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5OS/c17-11(14-10-2-1-3-18-10)15-4-9(5-15)6-16-8-12-7-13-16/h1-3,7-9H,4-6H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRUYXDSZOFNTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NC2=CC=CS2)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((1H-1,2,4-triazol-1-yl)methyl)-N-(thiophen-2-yl)azetidine-1-carboxamide

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